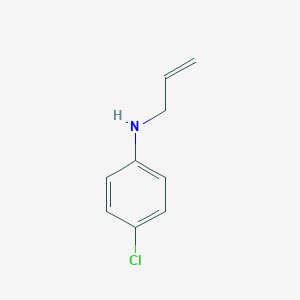

N-Allyl-4-chloroaniline

Vue d'ensemble

Description

N-Allyl-4-chloroaniline is a derivative of 4-Chloroaniline, an organochlorine compound with the formula ClC6H4NH2 . It is formed through allylation in the presence of ultrasonication . This compound is a precursor for bioactive compounds containing indole and dihydroindole nucleus .

Synthesis Analysis

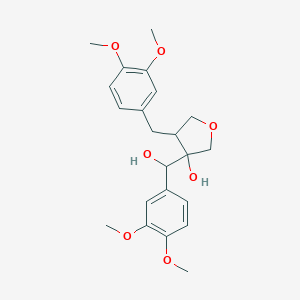

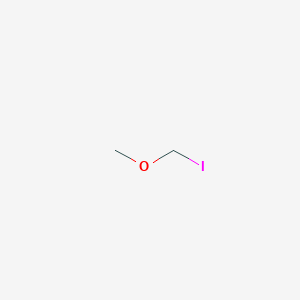

The synthesis of N-Allyl-4-chloroaniline involves the N-allylation of 4-chloroaniline . The process is accelerated and the monoallylated:diallylated ratio is maximized using an ultrasound (US) methodology . The factors evaluated in the synthesis include temperature, quantity of reagents (allyl bromide and K2CO3), reaction time, and methodology (conventional or US) .Molecular Structure Analysis

The molecular structure of N-Allyl-4-chloroaniline is derived from 4-Chloroaniline, which has the formula ClC6H4NH2 . The allylation process adds an allyl group to the molecule .Chemical Reactions Analysis

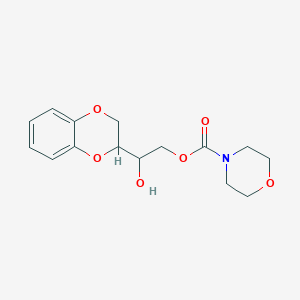

N-Allyl-4-chloroaniline can undergo several reactions. It can participate in the Povarov reaction with cyclopentadiene to form C-2 aliphatic substituted tetrahydroquinolines . It can also undergo the Mannich reaction with aldehydes and cyclic ketones to form β-amino carbonyl compounds .Applications De Recherche Scientifique

Ultrasonic Methodology for Allylation : N-allylanilines, like N-Allyl-4-chloroaniline, are crucial for synthesizing bioactive compounds with indole and dihydroindole nuclei. A study explored the N-allylation of 4-chloroaniline using ultrasound (US) to accelerate the process and maximize yield. The US methodology showed significant improvement in reaction rate, offering a faster and more efficient approach compared to conventional methods (Nascimento & Fernandes, 2016).

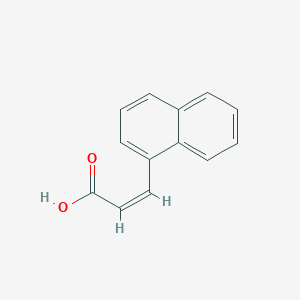

Photoinduced Ionic Meerwein Arylation : Another research involved the irradiation of 4-chloroaniline in polar solvents, leading to the formation of triplet phenyl cations, which were then trapped by alkenes to yield arylated products. This study provided insights into the photochemistry of 4-chloroaniline and its derivatives, which are significant in the context of organic synthesis (Mella et al., 2001).

Biodegradation in Polluted Aquifers : Chloroaniline compounds, including N-Allyl-4-chloroaniline, have been studied for their biodegradation in methanogenic aquifers. The research found that these compounds can be biologically dehalogenated, suggesting novel bioremediation approaches for environments contaminated with chloroanilines (Kuhn & Suflita, 1989).

Electrochemical Oxidation : A study on the electrochemical oxidation of chloroanilines, including 4-chloroaniline, in acetonitrile solution revealed insights into the oxidation mechanism and product formation. This research is important for understanding the chemical behavior of chloroanilines under electrochemical conditions (Kádár et al., 2001).

Solar Arylations : The use of solar irradiation for the arylation of 4-chloroanilines was explored as a convenient, environmentally friendly, and metal-free methodology. This study demonstrated the feasibility of using solar energy for organic transformations, offering a sustainable alternative to traditional methods (Dichiarante et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-N-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBBLCDOQHNWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291104 | |

| Record name | N-Allyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allyl-4-chloroaniline | |

CAS RN |

13519-80-7 | |

| Record name | NSC73155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)